molecular formula C12H11ClN2O4S B15185808 1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester CAS No. 173908-42-4

1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester

Cat. No.: B15185808
CAS No.: 173908-42-4
M. Wt: 314.75 g/mol
InChI Key: LVZACSJDWUBPCK-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester is a complex organic compound that belongs to the class of sulfonyl-substituted pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid derivatives: Compounds with similar pyrrole structures but different substituents.

    Sulfonyl-substituted aromatic compounds: Molecules with sulfonyl groups attached to aromatic rings.

Uniqueness

1H-Pyrrole-2-carboxylic acid, 1-((5-amino-2-chlorophenyl)sulfonyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

173908-42-4

Molecular Formula

C12H11ClN2O4S

Molecular Weight

314.75 g/mol

IUPAC Name

methyl 1-(5-amino-2-chlorophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C12H11ClN2O4S/c1-19-12(16)10-3-2-6-15(10)20(17,18)11-7-8(14)4-5-9(11)13/h2-7H,14H2,1H3

InChI Key

LVZACSJDWUBPCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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